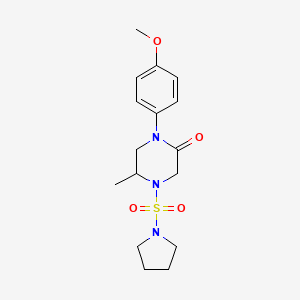![molecular formula C19H27N5O2 B5564273 1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5564273.png)
1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including the construction of the pyrazole and imidazolyl scaffolds, followed by their functionalization and coupling. For instance, derivatives of 1H-pyrazole and imidazol-1-yl ethanones have been synthesized via condensation, cyclization, and acetylation reactions in solvent-free conditions or using specific catalysts to improve yields and selectivity (Thirunarayanan & Sekar, 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to the one typically features a core pyrazole or imidazole ring attached to various substituents, influencing the compound's electronic and steric properties. For example, NBO, HOMO-LUMO, and MEP analyses have been conducted to understand the stability, charge distribution, and reactive sites of related molecules (Mary et al., 2015).
Chemical Reactions and Properties
Compounds with pyrazole and imidazole rings can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. Their chemical behavior is significantly influenced by the nature of substituents attached to the core rings, affecting their reactivity towards different reagents (Kaur et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, of compounds like "1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone," are crucial for their application in different fields. These properties can be determined using techniques like TGA, DSC, and XRD analysis (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, are influenced by the functional groups present in the molecule. Studies on similar compounds involve understanding their reactivity patterns, stability under different conditions, and interactions with various biological targets (Balderson et al., 2007).
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Properties
- Compounds with imidazole and pyrazole functionalities have demonstrated moderate activity against strains of Candida and other microbes, suggesting their potential as antimicrobial and antifungal agents. For example, derivatives synthesized from similar structural frameworks have shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their utility in developing new antimicrobial strategies (Mamolo et al., 2003; Akula et al., 2019).
Synthetic Methodologies
- Innovative synthetic routes for creating heterocyclic compounds featuring imidazole and pyrazole rings have been developed, highlighting the chemical flexibility and potential for generating diverse molecular entities for further evaluation in various applications. These methodologies offer a foundation for the synthesis of compounds with specific functionalities for targeted scientific research (Darweesh et al., 2016).
Propiedades
IUPAC Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-1-[4-(1H-imidazol-2-yl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-12(24-14(3)18(15(4)25)13(2)22-24)11-17(26)23-9-5-16(6-10-23)19-20-7-8-21-19/h7-8,12,16H,5-6,9-11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNSXYUGYYHCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)CC(=O)N2CCC(CC2)C3=NC=CN3)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

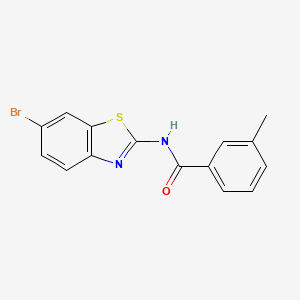
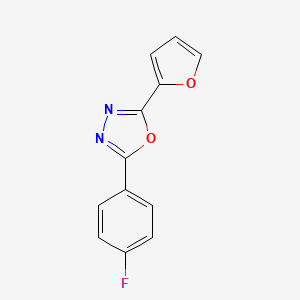
![N-[(5-methyl-2-furyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5564205.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5564207.png)
![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5564228.png)

![3-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5564250.png)
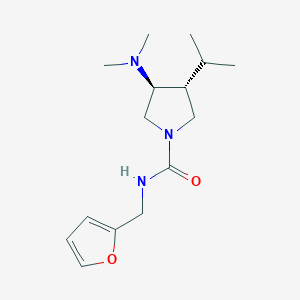
![2-(2-chloro-4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5564268.png)
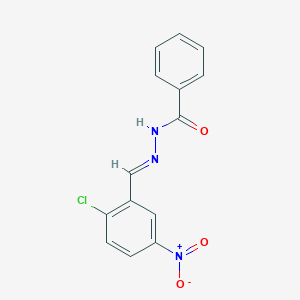
![ethyl ({(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl}methyl)carbamate](/img/structure/B5564288.png)
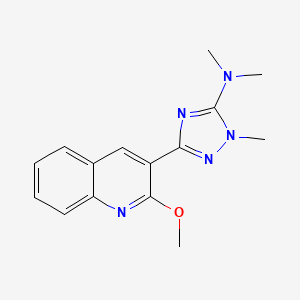
![3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5564299.png)
